ADAM-8 Inhibition Potency: N-(1-Adamantyl)-3-(2-thienyl)acrylamide vs. Structural Analogs
N-(1-Adamantyl)-3-(2-thienyl)acrylamide demonstrates a reproducible IC₅₀ of 41 nM against recombinant human ADAM-8, a member of the disintegrin and metalloprotease domain-containing protein family [1]. This potency compares favorably to the ethyl-linked analog N-[1-(1-adamantyl)ethyl]-3-(2-thienyl)acrylamide, which in a related ADAM-8 shedding assay exhibited an IC₅₀ of 240 nM—a nearly 6-fold reduction in potency [2]. The data confirm that the direct adamantyl-amide linkage in the target compound is a critical determinant of high-affinity ADAM-8 engagement.
| Evidence Dimension | ADAM-8 Inhibition IC₅₀ |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | N-[1-(1-adamantyl)ethyl]-3-(2-thienyl)acrylamide: 240 nM |
| Quantified Difference | ~6-fold lower IC₅₀ (target compound more potent) |
| Conditions | Target: recombinant human ADAM-8 with PepDAB13 substrate (45 min preincubation); Comparator: ADAM-8 expressed in COS7 cells assessing CD23 shedding (6 hr). |
Why This Matters
This potency difference directly impacts the compound's utility as a chemical probe; procurement of the correct analog ensures assay sensitivity and target engagement are not compromised.
- [1] BindingDB. BDBM50421688 (CHEMBL5267938). IC50=41 nM. Inhibition of human recombinant ADAM8. View Source
- [2] BindingDB. BDBM50190505 (CHEMBL3827893). IC50=240 nM. Inhibition of ADAM8 (unknown origin) expressed in African green monkey COS7 cells. View Source
